molecular formula C26H25N5O4 B2922040 ethyl 2-(8-(2,3-dimethylphenyl)-1-methyl-2,4-dioxo-7-phenyl-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate CAS No. 904372-85-6

ethyl 2-(8-(2,3-dimethylphenyl)-1-methyl-2,4-dioxo-7-phenyl-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate

Cat. No.: B2922040
CAS No.: 904372-85-6
M. Wt: 471.517
InChI Key: RLGWXAJSGBICBD-UHFFFAOYSA-N
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Description

Ethyl 2-(8-(2,3-dimethylphenyl)-1-methyl-2,4-dioxo-7-phenyl-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate is a synthetic purine derivative featuring a fused imidazo[2,1-f]purine core. This compound is structurally characterized by:

  • A 1-methyl group at position 1.
  • 2,4-dione moieties at positions 2 and 2.
  • 7-phenyl and 8-(2,3-dimethylphenyl) substituents on the purine scaffold.
  • An ethyl acetate side chain linked via a methylene bridge to the imidazo ring.

The ethyl acetate group enhances solubility and may influence pharmacokinetic properties, while the 2,3-dimethylphenyl substitution at position 8 likely modulates steric and electronic interactions with biological targets.

Properties

CAS No.

904372-85-6

Molecular Formula

C26H25N5O4

Molecular Weight

471.517

IUPAC Name

ethyl 2-[6-(2,3-dimethylphenyl)-4-methyl-1,3-dioxo-7-phenylpurino[7,8-a]imidazol-2-yl]acetate

InChI

InChI=1S/C26H25N5O4/c1-5-35-21(32)15-30-24(33)22-23(28(4)26(30)34)27-25-29(22)14-20(18-11-7-6-8-12-18)31(25)19-13-9-10-16(2)17(19)3/h6-14H,5,15H2,1-4H3

InChI Key

RLGWXAJSGBICBD-UHFFFAOYSA-N

SMILES

CCOC(=O)CN1C(=O)C2=C(N=C3N2C=C(N3C4=CC=CC(=C4C)C)C5=CC=CC=C5)N(C1=O)C

solubility

not available

Origin of Product

United States

Biological Activity

Ethyl 2-(8-(2,3-dimethylphenyl)-1-methyl-2,4-dioxo-7-phenyl-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate is a complex organic compound that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, research findings, and relevant case studies.

  • Molecular Formula : C26H25N5O4
  • Molecular Weight : 471.5 g/mol
  • IUPAC Name : Ethyl 2-[6-(2,3-dimethylphenyl)-4-methyl-1,3-dioxo-7-phenylpurino[7,8-a]imidazol-2-yl]acetate
  • InChI Key : RLGWXAJSGBICBD-UHFFFAOYSA-N

The biological activity of this compound is primarily attributed to its interaction with various molecular targets. It may modulate enzyme activities and receptor interactions that are crucial in different biological pathways.

Antimicrobial Activity

Research has demonstrated that the compound exhibits significant antimicrobial properties. In vitro studies have shown effectiveness against various bacterial strains and fungi:

MicroorganismActivity Observed
Escherichia coliEffective
Pseudomonas aeruginosaEffective
Staphylococcus aureusEffective
Candida albicansEffective
Aspergillus flavusEffective

The inhibitory zones were measured in millimeters and compared to standard antibiotics like chloramphenicol to quantify efficacy .

Enzyme Inhibition

The compound has been studied for its potential as an enzyme inhibitor. Specifically, it has shown promise in inhibiting certain kinases that play roles in cancer progression and other diseases. The inhibition profiles indicate a selective action towards specific targets, which could be beneficial for therapeutic applications .

Antidepressant-like Activity

Recent studies have indicated that derivatives of imidazo[2,1-f]purines may exhibit antidepressant-like effects through partial agonism at serotonin receptors (5-HT1A). This compound is being investigated for similar properties. Animal models have shown promising results in behavioral tests indicative of antidepressant activity .

Case Studies and Research Findings

  • Antimicrobial Efficacy Study :
    • A study conducted on the antimicrobial activity of various compounds including ethyl 2-(8-(2,3-dimethylphenyl)-...) demonstrated its effectiveness against both gram-positive and gram-negative bacteria. The results highlighted the compound's potential as a lead candidate for developing new antimicrobial agents .
  • Enzyme Inhibition Research :
    • Investigations into the enzyme inhibition capabilities of the compound revealed its potential to inhibit key kinases involved in cellular signaling pathways associated with cancer. This opens avenues for further exploration in cancer therapeutics .
  • Behavioral Studies on Antidepressant Activity :
    • In vivo studies have shown that the compound exhibits significant effects on behavior consistent with antidepressant activity when administered to mice. The mechanism appears to be linked to serotonin receptor modulation .

Comparison with Similar Compounds

Position 8 Substitutions

  • The target compound’s 2,3-dimethylphenyl group provides steric bulk and electron-donating methyl groups, which may enhance binding affinity in hydrophobic pockets .
  • Butyl (Compound 49) and piperazinyl (898463-32-6) groups at position 8 highlight divergent strategies: alkyl chains for lipophilicity vs. heterocycles for solubility and hydrogen bonding .

Side Chain Modifications

  • The ethyl acetate group in the target compound and 898463-32-6 offers ester functionality, which may be cleaved in vivo to generate active metabolites.

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